4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a novel synthetic molecule that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical formula is C20H24N2O4 with a molecular weight of 356.42 g/mol. Its structure features a pyrrolone core substituted with a 2,3-dihydrobenzo[b][1,4]dioxine moiety and a dimethylamino propyl group, which may contribute to its biological properties.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Recent studies have highlighted the role of this compound as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) , an enzyme involved in DNA repair processes. PARP inhibitors are being explored as therapeutic agents in oncology due to their ability to induce cell death in cancer cells with defective DNA repair mechanisms.
In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against PARP1:
Compound | IC50 (μM) |
---|---|
Lead Compound | 5.8 |
Control (Olaparib) | 0.88 |
The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity, suggesting that this compound is a promising candidate for further development as a PARP inhibitor .
Anticancer Properties
The compound has been evaluated for its anticancer properties through various assays:
- Cell Viability Assays : Using cancer cell lines, the compound showed a dose-dependent reduction in cell viability, indicating potential cytotoxic effects.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis in targeted cancer cells.
Case Studies
One notable study involved the synthesis and evaluation of analogues derived from similar structures. The findings indicated that modifications to the substituents on the pyrrolone ring significantly impacted the biological activity:
- Analogues with Nitro Groups : These showed decreased PARP inhibition compared to the lead compound.
- Hydroxyl Substitutions : Enhanced activity was noted when hydroxyl groups were introduced at specific positions on the benzodioxine ring.
Comparative Analysis with Other Compounds
To contextualize its efficacy, a comparative analysis was conducted against other known PARP inhibitors:
Compound Name | Structure | IC50 (μM) |
---|---|---|
Olaparib | Olaparib Structure | 0.88 |
Talazoparib | Talazoparib Structure | 0.5 |
Lead Compound | Lead Compound Structure | 5.8 |
This table illustrates that while the lead compound exhibits promising activity, it is less potent than established PARP inhibitors like Olaparib and Talazoparib, warranting further optimization to enhance its efficacy.
Conclusion and Future Directions
The biological activity of This compound demonstrates significant potential as a PARP inhibitor with anticancer properties. Future research should focus on:
- Structural Optimization : Modifying chemical groups to enhance potency and selectivity.
- In Vivo Studies : Assessing efficacy in animal models to evaluate therapeutic potential.
- Mechanistic Studies : Further elucidating its mechanism of action and potential side effects.
Eigenschaften
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-pyridin-4-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-25(2)10-3-11-26-20(15-6-8-24-9-7-15)19(22(28)23(26)29)21(27)16-4-5-17-18(14-16)31-13-12-30-17/h4-9,14,20,27H,3,10-13H2,1-2H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKUYNLRHBBPAM-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.